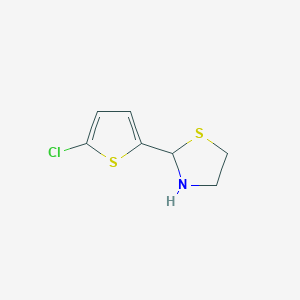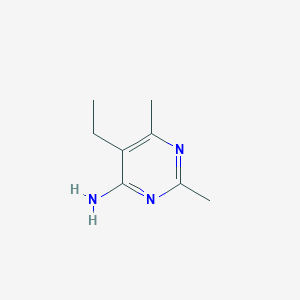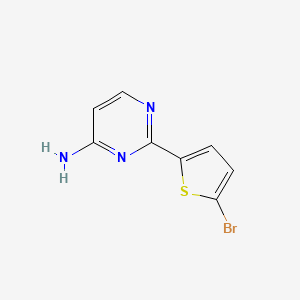![molecular formula C9H9ClF3NO B1469106 3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol CAS No. 1339635-40-3](/img/structure/B1469106.png)
3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol
概要
説明
The compound “3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” is a synthetic compound with various properties and has been studied for its potential applications in different fields of research and industry. The IUPAC name of the compound is "(3S)-3-amino-3-(4-chlorophenyl)-1-propanol" .
Molecular Structure Analysis
The molecular formula of the compound is C9H9ClF3NO, and it has a molecular weight of 239.62 g/mol. The InChI code of the compound is "1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2" .Physical And Chemical Properties Analysis
The compound “this compound” appears as a solid . The melting point of a similar compound, “3-amino-3-(4-chlorophenyl)propan-1-ol”, is reported to be between 84-87°C .科学的研究の応用
Synthesis and Structural Analysis
- Efficient synthesis methods for related compounds, such as (R)-3-amino-1,1,1-trifluoropropan-2-ol, have been developed. This synthesis is part of large-scale production processes for cholesterol ester transfer protein inhibitors (Wei et al., 2008).
- Studies have been conducted on the crystal structure of compounds with similar functionalities, contributing to a better understanding of their molecular configuration and potential applications (Kang et al., 2015).
Chemical Properties and Reactions
- Research on reactions involving similar compounds has provided insights into their chemical properties. For example, studies on the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones, leading to cyclopentadienols, enhance our understanding of the reactivity of amino groups in such molecules (Yoshida et al., 1988).
Material Science Applications
- Investigations into the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films reveal potential applications in electronic and optical materials (Jang et al., 2007).
Biological Activities
- Some studies have explored the antimicrobial activity of structurally related compounds. For example, research on the crystal structure of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile indicated promising antimicrobial activities, suggesting potential applications in pharmaceuticals and healthcare (Okasha et al., 2022).
Corrosion Inhibition
- The inhibition performances of certain thiazole and thiadiazole derivatives, including those with a 4-chlorophenyl group, against iron corrosion have been investigated, highlighting potential applications in materials protection and engineering (Kaya et al., 2016).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
Once the compound binds to its target, it could inhibit or enhance the target’s activity, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the compound’s targets. For example, if the compound targets an enzyme involved in a specific biochemical pathway, it could alter the pathway’s activity .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure and properties. For example, its solubility could affect its absorption and distribution, while its chemical stability could affect its metabolism and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits a key enzyme in a cellular process, it could lead to a decrease in the process’s activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and catalase . These interactions suggest that this compound may have antioxidant properties, potentially protecting cells from oxidative damage.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in the oxidative stress response, thereby enhancing the cell’s ability to manage reactive oxygen species . Additionally, it has been reported to impact cellular metabolism by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit certain enzymes, such as those involved in the oxidative stress response, by binding to their active sites . This inhibition can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound has been associated with sustained modulation of oxidative stress responses in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses . At higher doses, it may exhibit toxic or adverse effects, including potential disruption of cellular homeostasis and induction of oxidative stress . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress responses and cellular metabolism . These interactions can influence metabolic flux and alter metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions are crucial for the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on biochemical pathways . Post-translational modifications and targeting signals play a role in guiding the compound to its sites of action.
特性
IUPAC Name |
3-(4-chloroanilino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-6-1-3-7(4-2-6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKZLNPDTVCQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



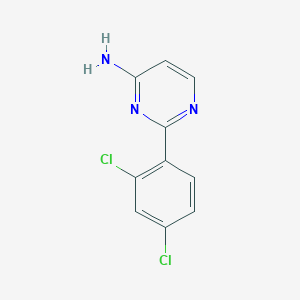
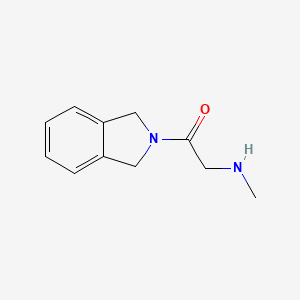
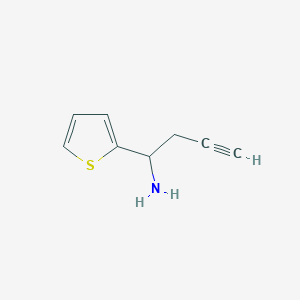
![[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine](/img/structure/B1469027.png)
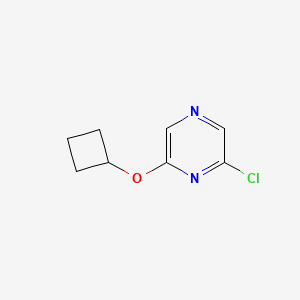

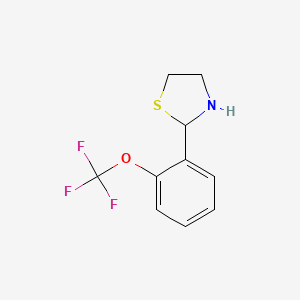
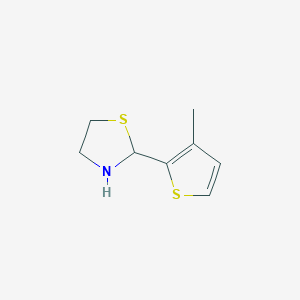
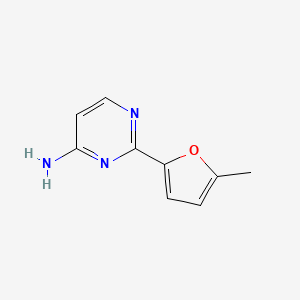

![N-[(2,4-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1469040.png)
